Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-
Overview
Description
PNU 142586 Sodium Salt is an inactive metabolite of Linezolid.
Scientific Research Applications
Anticonvulsant Activity
Glycine derivatives have been explored for their potential anticonvulsant properties. For example, a study synthesized a series of 3-aminopyrroles, starting from acetophenone and glycine derivatives, which exhibited considerable anticonvulsant activity with a notable lack of neurotoxicity. These compounds, including 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, were found to block sodium channels in a frequency-dependent manner, indicating potential therapeutic applications for neurological disorders (Unverferth et al., 1998).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds using glycine derivatives has been studied. For instance, 2-fluoro- and 6-fluoro-(2S,3R)-(3,4-dihydroxyphenyl)serine were prepared via aldol condensation of specific fluoro-benzaldehydes with an oxazolidinone (a chiral glycine equivalent), leading to compounds with high enantiomeric excess. These findings highlight the role of glycine derivatives in the synthesis of fluorinated compounds, which are valuable in various chemical and pharmaceutical applications (Herbert et al., 2001).
Antagonists for Neurodegenerative Disorders
Glycine derivatives have been investigated as antagonists for the allosteric glycine site of the NMDA receptor complex, potentially beneficial in treating neurodegenerative disorders. ACEA 1021, a glycine site antagonist, was studied for its effects on various neurological functions in rats. It demonstrated promising anticonvulsive and neuroprotective properties, albeit with minor anti-parkinsonian effects (Kretschmer et al., 1997).
Antibacterial Agents
Studies on oxazolidinone analogs, which include glycine derivatives, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens. These novel oxazolidinone analogs showed effectiveness against various strains of bacteria, including those resistant to common antibiotics, suggesting their potential as new antibacterial agents (Zurenko et al., 1996).
Synthesis of Amino Acids and Peptides
Glycine derivatives play a crucial role in the synthesis of amino acids and peptides. For example, the reaction of glycine with inorganic sodium cyclo-triphosphate led to the formation of dipeptides and phosphorylated amino acid products. Such reactions are important in understanding and mimicking biochemical processes, as well as in the development of pharmaceutical compounds (Inoue et al., 1993).
Cytotoxicity and Clastogenicity of Phosphonic Acids
The cytotoxicity and clastogenicity of novel α-aminophosphonic acids, synthesized from glycine derivatives, have been evaluated. These compounds, including α-ethyl-N-(phosphonomethyl) glycine, were tested for their effects, suggesting potential applications in understanding and managing cellular processes related to toxicity and genetic damage (Naydenova et al., 2007).
Mechanism of Action
Target of Action
PNU 142586 is a major metabolite of Linezolid , an antibiotic belonging to the oxazolidinone class . Linezolid has a broad spectrum of activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus spp., and penicillin-resistant Streptococcus pneumoniae . Therefore, the primary targets of PNU 142586 are likely to be similar to those of Linezolid.
Mode of Action
Linezolid, and by extension PNU 142586, acts by inhibiting the initiation of bacterial protein synthesis . It achieves this by binding to the peptidyl transferase center of the 50S ribosome , thereby preventing the formation of a functional 70S initiation complex that is essential for the bacterial translation process .
Biochemical Pathways
The formation of PNU 142586 is the rate-limiting step in the clearance of Linezolid . It is formed by a non-enzymic process , specifically through the ring cleavage of Linezolid’s morpholine moiety . This process results in the formation of two major metabolites, PNU 142586 and PNU 142300 .
Pharmacokinetics
PNU 142586, along with Linezolid and its other major metabolite PNU 142300, are primarily excreted in the urine . Approximately 50% of an administered dose of Linezolid appears in the urine as these two major metabolites, and about 35% appears as the parent drug . The elimination half-life of Linezolid, from which PNU 142586 is derived, is approximately 5-7 hours . The pharmacokinetics of Linezolid in critically ill patients with acute renal failure undergoing continuous venovenous haemofiltration were found to be comparable to healthy subjects and patients without renal impairment .
Result of Action
Linezolid is known to be bacteriostatic, with a significant post-antibiotic effect against key pathogens . It is also known that prolonged use of Linezolid may be associated with severe side effects including cytopenia and peripheral neuropathy .
Action Environment
The action of PNU 142586 can be influenced by various environmental factors. For instance, in patients with severe renal impairment, the exposure to PNU 142586 was found to be 7 to 8-fold higher than in patients with normal renal function . This suggests that renal function can significantly influence the action and efficacy of PNU 142586. Furthermore, the formation of PNU 142586, being a non-enzymic process, could potentially be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
PNU 142586 is formed through poorly described oxidation pathways of Linezolid .
Cellular Effects
It is known that its parent compound, Linezolid, has significant effects on bacterial cells, inhibiting their protein synthesis .
Molecular Mechanism
As a metabolite of Linezolid, it may share some of its parent compound’s mechanisms, such as binding to bacterial ribosomes
Temporal Effects in Laboratory Settings
It is known that PNU 142586 and another major metabolite of Linezolid, PNU-142300, accumulate in cases of renal failure .
Metabolic Pathways
PNU 142586 is a metabolite of Linezolid, formed through oxidation pathways . It is excreted in the urine, along with Linezolid and other metabolites
Transport and Distribution
It is known that Linezolid, the parent compound of PNU 142586, has good tissue penetration .
Properties
IUPAC Name |
2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O6/c1-10(22)18-7-12-8-20(16(25)26-12)11-2-3-14(13(17)6-11)19(4-5-21)9-15(23)24/h2-3,6,12,21H,4-5,7-9H2,1H3,(H,18,22)(H,23,24)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOXQNABWWZJSO-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858328 | |
Record name | N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368891-70-7 | |
Record name | N-[4-[(5S)-5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-N-(2-hydroxyethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368891-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PNU-142586 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368891707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PNU-142586 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M91C9X47U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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